molecular formula C15H17BrN2O B2854387 3-Bromo-5-(4-cyclobutylidenepiperidine-1-carbonyl)pyridine CAS No. 2320380-83-2

3-Bromo-5-(4-cyclobutylidenepiperidine-1-carbonyl)pyridine

Cat. No.: B2854387
CAS No.: 2320380-83-2
M. Wt: 321.218
InChI Key: OBZYQIDFXCNWPZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-cyclobutylidenepiperidine-1-carbonyl)pyridine is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromopyridine moiety and a cyclobutylidenepiperidine group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-cyclobutylidenepiperidine-1-carbonyl)pyridine typically involves multi-step organic reactions. The initial step often includes the bromination of pyridine to form 5-bromopyridine. This is followed by the formation of the cyclobutylidenepiperidine moiety through a series of cyclization reactions. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4-cyclobutylidenepiperidine-1-carbonyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Bromo-5-(4-cyclobutylidenepiperidine-1-carbonyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structure can be modified to create analogs that help in understanding biological processes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure makes it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-cyclobutylidenepiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloropyridin-3-yl)-(4-cyclobutylidenepiperidin-1-yl)methanone
  • (5-Fluoropyridin-3-yl)-(4-cyclobutylidenepiperidin-1-yl)methanone
  • (5-Iodopyridin-3-yl)-(4-cyclobutylidenepiperidin-1-yl)methanone

Uniqueness

What sets 3-Bromo-5-(4-cyclobutylidenepiperidine-1-carbonyl)pyridine apart from its similar compounds is the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogen substitution in chemical and biological systems.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(4-cyclobutylidenepiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O/c16-14-8-13(9-17-10-14)15(19)18-6-4-12(5-7-18)11-2-1-3-11/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZYQIDFXCNWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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